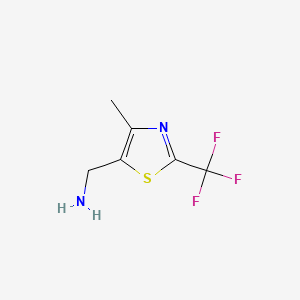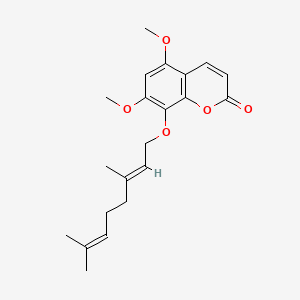
8-Geranyloxy-5,7-dimethoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Geranyloxy-5,7-dimethoxycoumarin is a natural geranyloxycoumarin compound isolated from the herbs of Toddalia asiatica . This compound is known for its antidiabetic and antioxidant properties . It belongs to the phenylpropanoids and coumarins class of compounds, which are widely studied for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Geranyloxy-5,7-dimethoxycoumarin typically involves the reaction of appropriate coumarin derivatives with geranyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as Toddalia asiatica. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Geranyloxy-5,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Geranyl bromide in the presence of potassium carbonate in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of geranyloxy derivatives.
Scientific Research Applications
8-Geranyloxy-5,7-dimethoxycoumarin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its antidiabetic and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the formulation of natural health products and supplements.
Mechanism of Action
The mechanism of action of 8-Geranyloxy-5,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Antidiabetic Effect: It modulates glucose metabolism and enhances insulin sensitivity through the activation of specific signaling pathways.
Comparison with Similar Compounds
- 7-Geranyloxy-5-methoxycoumarin
- 8-Geranyloxy-7-hydroxycoumarin
Comparison: 8-Geranyloxy-5,7-dimethoxycoumarin is unique due to its dual methoxy groups at positions 5 and 7, which contribute to its distinct biological activities. In comparison, 7-Geranyloxy-5-methoxycoumarin has only one methoxy group, and 8-Geranyloxy-7-hydroxycoumarin has a hydroxyl group instead of a methoxy group, leading to different chemical properties and biological effects.
Properties
IUPAC Name |
8-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5,7-dimethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGXRHHXLABPNI-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of 8-geranyloxy-5,7-dimethoxycoumarin?
A1: The research paper primarily focuses on the isolation and structural elucidation of this compound. While the molecular formula and weight are not explicitly stated, the study confirms its structure through spectroscopic analysis, including extensive NMR (Nuclear Magnetic Resonance) data. [] This information allows researchers to deduce the molecular formula and calculate the molecular weight. Unfortunately, detailed spectroscopic data is not provided in the abstract, limiting further analysis at this point.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595231.png)
![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)
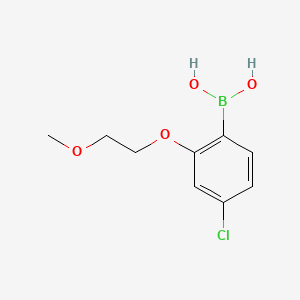
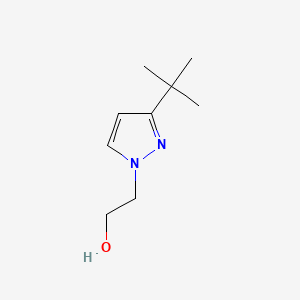
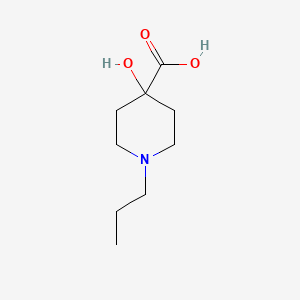

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
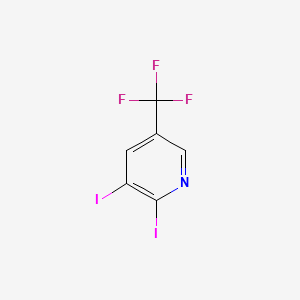
![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)
![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
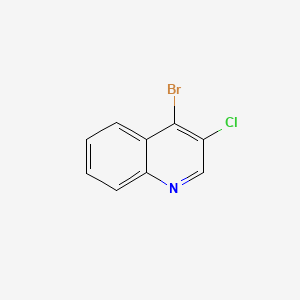
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

